2-Cyclopentyl-1H-imidazole
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Overview
Description
2-Cyclopentyl-1H-imidazole is a heterocyclic compound with the molecular formula C8H12N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Scientific Research Applications
2-Cyclopentyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Future Directions
Imidazole derivatives are being extensively studied for their potential applications in various fields. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
2-Cyclopentyl-1H-imidazole is a member of the imidazole class of compounds . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .
Mode of Action
The interaction of the compound with its targets can lead to changes in cellular processes .
Biochemical Pathways
Imidazoles are known to be involved in a variety of biochemical pathways . They are key components in functional molecules and are utilized in a diverse range of applications .
Pharmacokinetics
It is known that the compound has a molecular weight of 1362 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazoles in general are known to have various effects on cellular processes due to their interactions with different biological targets .
Action Environment
It is known that environmental factors can influence the effectiveness and stability of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with formamide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole ring. The reaction conditions often require heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the cyclopentyl group.
2-Methylimidazole: A derivative with a methyl group instead of a cyclopentyl group.
2-Phenylimidazole: A derivative with a phenyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentyl-1H-imidazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and alter its physical properties compared to other imidazole derivatives .
Properties
IUPAC Name |
2-cyclopentyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENRQNFXWEFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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